molecular formula C9H10ClF3N2 B3101103 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride CAS No. 1384265-51-3

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B3101103
CAS No.: 1384265-51-3
M. Wt: 238.64 g/mol
InChI Key: WIRIFCSDLLIXGM-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a high-purity chemical building block supplied for research and development purposes. This compound features a cyclopropanamine moiety linked to a 3-(trifluoromethyl)pyridin-2-yl group, a structural motif of significant interest in medicinal chemistry . The trifluoromethylpyridine (TFMP) scaffold is recognized for imparting distinct physicochemical properties to molecules, influencing their bioavailability, metabolic stability, and binding affinity . TFMP derivatives are key structural components in numerous agrochemicals and pharmaceutical compounds, with many candidates currently in clinical trials . Furthermore, cyclopropanamine-containing compounds are investigated for their potential biological activity and their utility as key intermediates in organic synthesis . Researchers utilize this chemical in early-stage discovery projects, including as a potential precursor for the development of novel active compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)6-2-1-5-14-7(6)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRIFCSDLLIXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-51-3
Record name Cyclopropanamine, 1-[3-(trifluoromethyl)-2-pyridinyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384265-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and implications for drug development.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H11Cl2F3N2
  • Molecular Weight : 275.10 g/mol
  • IUPAC Name : 1-(3-(trifluoromethyl)pyridin-2-yl)cyclopropanamine; dihydrochloride

Research suggests that compounds with a similar structure to this compound may act as inhibitors of specific enzymes, particularly lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation and cancer progression. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's pharmacokinetic properties and increasing its biological activity.

Enzyme Inhibition

Studies indicate that cyclopropylamines can inhibit LSD1, which is crucial for various cellular processes, including gene expression regulation. The inhibition of LSD1 by similar compounds has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology.

Interaction with G Protein-Coupled Receptors (GPCRs)

Preliminary studies suggest that this compound may interact with GPCRs, which are vital for numerous signaling pathways in the body. Understanding these interactions could provide insights into the compound's therapeutic potential.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
This compoundC9H11Cl2F3N2Potential LSD1 inhibitor
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochlorideC9H11Cl2F3N2Similar activity profile
4-n-[(1r,2s)-2-[4-[3-(trifluoromethyl)phenyl]phenyl]cyclopropyl]cyclohexane-1,4-diamineC18H22F3N2Broader enzyme inhibition spectrum

Pharmacological Studies

In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against different cell lines. For instance, some imidazopyridine derivatives showed significant antiparasitic activity while maintaining moderate cytotoxicity against mammalian cells .

Table 2: Antiparasitic Activity of Related Compounds

Compound NameEC50 (μM) against T. cruziCytotoxicity (IC50, μM)Reference
HB17536Not specified
Triazolopyrimidine Derivative20Moderate
This compoundTBDTBD

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • This compound is being studied for its potential as an inhibitor of specific enzymes, particularly lysine-specific demethylase 1 (LSD1). LSD1 plays a critical role in epigenetic regulation and cancer progression, making inhibitors of this enzyme valuable in cancer therapy.
    • Derivatives of cyclopropylamines have shown promise in various biological assays, indicating that 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride may exhibit similar activities.
  • Biological Activity :
    • The compound is hypothesized to interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways involved in disease processes. Understanding these interactions could lead to the development of new therapeutic agents targeting GPCRs.
    • Preliminary studies suggest that the compound may also exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic potential .
  • Pharmacological Studies :
    • Ongoing research is focused on elucidating the mechanisms by which this compound exerts its effects on cellular processes. Studies involving molecular docking and surface plasmon resonance are being employed to assess binding affinities and interaction dynamics with various biological targets .

Case Study 1: Inhibition of LSD1

A study investigated the inhibitory effects of cyclopropylamine derivatives on LSD1 activity. The results indicated that modifications to the pyridine ring, such as trifluoromethyl substitutions, could enhance enzyme inhibition potency. The specific binding interactions were characterized using computational methods, providing insights into the structure-activity relationship (SAR) of these compounds.

Case Study 2: Interaction with GPCRs

Research conducted on similar compounds demonstrated their ability to modulate GPCR signaling pathways. These findings suggest that this compound may also engage with GPCRs, influencing downstream signaling and potentially leading to therapeutic effects in conditions like hypertension and depression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Position/Type Trifluoromethyl Presence Counterion CAS Number
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride Pyridine-3-CF₃ Yes Dihydrochloride 1384265-51-3
1-(Pyridin-2-yl)cyclopropanamine hydrochloride Pyridine-2-H No Hydrochloride 1215107-39-3
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride Phenyl-3-CF₃ Yes Hydrochloride N/A
1-(Pyrimidin-2-yl)cyclopropanamine dihydrochloride Pyrimidine-2-H No Dihydrochloride N/A
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride Pyridine-3-H No Dihydrochloride 1187932-50-8

Key Structural Differences and Implications:

Trifluoromethyl Substituent: The -CF₃ group at pyridine-3 in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-CF₃ analogs (e.g., 1-(Pyridin-2-yl)cyclopropanamine hydrochloride). This may improve metabolic stability and membrane permeability . In contrast, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride places -CF₃ on a phenyl ring, which could alter π-π stacking interactions in biological targets compared to pyridine-based analogs .

Heterocyclic Ring Variations :

  • Pyridine vs. pyrimidine substituents (e.g., 1-(Pyrimidin-2-yl)cyclopropanamine dihydrochloride) modify hydrogen-bonding capacity and steric bulk, impacting target selectivity in kinase inhibitors or receptor antagonists .

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using a transition-metal catalyst (e.g., palladium-based systems, as referenced in catalytic methods for pyridine derivatives ).

Pyridine Functionalization : Introduction of the trifluoromethyl group at the 3-position of pyridine using halogen-exchange (Halex) or directed ortho-metalation strategies.

Amine Protection/Deprotection : Use of tert-butyloxycarbonyl (t-Boc) or similar groups to protect the amine during synthesis, followed by HCl-mediated deprotection to form the dihydrochloride salt .

Q. Key Variables Affecting Yield :

  • Temperature control during cyclopropanation (exothermic reactions may require cryogenic conditions).
  • Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol% for coupling steps ).
  • Solvent polarity for dihydrochloride crystallization (e.g., ethanol/water mixtures) .

Q. Example Reaction Optimization Table :

StepCatalystSolventYield (%)Reference
CyclopropanationPd(OAc)₂/PCy₃DMF65-70
TrifluoromethylationCuI/TMPhenDCM80-85
Salt FormationHCl (gaseous)EtOH/H₂O90-95

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

NMR Spectroscopy :

  • ¹H/¹³C NMR to confirm cyclopropane ring geometry (characteristic coupling constants: J = 4–6 Hz for adjacent protons) .
  • ¹⁹F NMR to verify trifluoromethyl group integration and absence of decomposition.

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl⁻ counterions.

X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry (critical for enantiomeric purity in pharmacological studies) .

HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for in vitro assays) .

Advanced Research Questions

Q. What strategies address discrepancies in solubility data across different studies?

Methodological Answer: Discrepancies often arise from:

  • Counterion Effects : Dihydrochloride salts enhance aqueous solubility but may precipitate in buffered solutions (e.g., PBS pH 7.4). Test solubility in multiple solvents (DMSO, saline, cell culture media) and report exact conditions .
  • Polymorphism : Screen for crystalline vs. amorphous forms via differential scanning calorimetry (DSC) and adjust recrystallization protocols (e.g., slow evaporation vs. antisolvent addition) .

Q. Recommended Protocol :

Prepare saturated solutions at 25°C.

Filter (0.22 μm) and quantify via UV-Vis calibration.

Compare with computational solubility predictions (e.g., COSMO-RS models).

Q. How can researchers optimize catalytic systems for enantioselective synthesis of the cyclopropane ring?

Methodological Answer: Enantioselectivity in cyclopropanation requires chiral ligands or catalysts:

Chiral Phosphine Ligands : Tris-o-furylphosphine (tfp) or BINAP derivatives paired with Pd(0) or Rh(II) catalysts improve enantiomeric excess (ee) .

Additive Screening : Use Lewis acids (e.g., SnCl₄) to stabilize transition states and enhance ee (test at 1–10 mol%) .

Q. Case Study :

LigandCatalystee (%)Yield (%)Reference
(R)-BINAPPd₂(dba)₃8875
tfpRh₂(OAc)₄9268

Q. What analytical methods resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Contradictions may stem from:

  • Metabolic Instability : Use LC-MS/MS to identify metabolites in plasma (e.g., deamination or ring-opening products).
  • Protein Binding : Measure plasma protein binding (%) via equilibrium dialysis; high binding reduces free drug availability in vivo .
  • Pharmacokinetic (PK) Modeling : Integrate in vitro clearance (microsomal stability) and in vivo PK data to adjust dosing regimens.

Q. Validation Workflow :

In Vitro : CYP450 inhibition assays.

In Vivo : Plasma sampling at multiple timepoints for AUC calculations.

Q. How should stability studies be designed for long-term storage of the dihydrochloride salt?

Methodological Answer: Follow ICH guidelines Q1A(R2):

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 2–4 weeks.

Analytical Endpoints : Monitor via HPLC for decomposition peaks (e.g., free amine formation) .

Recommendations : Store in airtight containers with desiccants at -20°C; avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

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